Naphtho[2,1-b]benzofuran-8-ylboronic acid
Description
Significance of Arylboronic Acids as Versatile Synthetic Intermediates
Arylboronic acids are organoboron compounds that have become indispensable in modern organic synthesis. mdpi.com Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. thieme-connect.comdergipark.org.tr This reaction joins an organoboron compound with a halide, and it is valued for its reliability and broad applicability. youtube.com
The utility of arylboronic acids stems from several key characteristics. They are generally stable, often crystalline solids that are tolerant of air and moisture, making them easy to handle and store. thieme-connect.com Compared to many other organometallic reagents, they exhibit relatively low toxicity. thieme-connect.com Crucially, they are compatible with a wide range of functional groups, allowing for their use in complex syntheses without the need for extensive protecting group strategies. thieme-connect.comnih.govacs.org These features have established arylboronic acids as vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
| Feature | Description | Significance in Synthesis |
|---|---|---|
| Stability | Generally stable to air and moisture; often crystalline solids. | Ease of handling, storage, and purification. |
| Reactivity | Key participants in Suzuki-Miyaura cross-coupling reactions. thieme-connect.com | Enables efficient formation of C-C bonds to create biaryls and other complex structures. nih.gov |
| Functional Group Tolerance | Compatible with a wide variety of functional groups (e.g., esters, ketones, nitro groups). thieme-connect.com | Allows for late-stage functionalization and reduces the need for protecting groups. |
| Toxicity | Relatively low toxicity compared to other organometallic reagents. thieme-connect.com | Safer to handle and generates less hazardous waste. |
Overview of Benzofuran (B130515) and Naphthofuran Scaffolds in Advanced Organic Synthesis
The benzofuran scaffold is a heterocyclic compound that is a fundamental structural unit in a multitude of natural products and synthetic molecules. nih.govbohrium.com This core is associated with a diverse range of pharmacological activities, making it a "privileged structure" in medicinal chemistry. nih.govuq.edu.au Similarly, naphthofurans, which feature a naphthalene (B1677914) ring fused to a furan (B31954) ring, are also key moieties in many biologically active compounds. researchgate.net
Derivatives of benzofuran and naphthofuran have been shown to possess antimicrobial, antitumor, anti-inflammatory, and antifungal properties, among others. nih.govrsc.orgmedcraveonline.com Their prevalence in biologically active molecules has driven the development of numerous synthetic methods to access these scaffolds and their derivatives. researchgate.netrsc.org In advanced organic synthesis, these scaffolds serve as the foundation for building new therapeutic agents and functional materials. rsc.org
| Scaffold | Associated Biological Activities | References |
|---|---|---|
| Benzofuran | Antimicrobial, Antifungal, Antitumor, Anti-inflammatory | nih.govnih.govrsc.org |
| Naphthofuran | Antibacterial, Antitumor, Antifertility, Estrogenic | researchgate.netmedcraveonline.com |
Positioning of Naphtho[2,1-b]benzofuran-8-ylboronic Acid within Heteroaromatic Boronic Acid Chemistry
This compound is a specialized heteroaromatic boronic acid. It integrates the large, polycyclic aromatic system of naphtho[2,1-b]benzofuran with the synthetic versatility of a boronic acid group. Heterocyclic boronic acids are often more challenging to synthesize and isolate compared to their simpler aryl counterparts. thieme-connect.comdergipark.org.trthieme-connect.com
This specific compound serves as a bespoke building block for creating larger, more complex molecules. The boronic acid functional group at the 8-position allows for its participation in cross-coupling reactions, enabling the precise introduction of the entire naphtho[2,1-b]benzofuran moiety into a target structure. While detailed research findings on this specific isomer are not extensively published, its utility can be inferred from the well-established chemistry of boronic acids and the known properties of related compounds like Naphtho[2,3-b]benzofuran-2-ylboronic acid, which is used as an intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). innospk.com Therefore, this compound is positioned as a high-value intermediate for applications in materials science and medicinal chemistry where the specific photophysical or biological properties of this particular polycyclic scaffold are desired.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1446516-26-2 | bldpharm.comboronpharm.com |
| Molecular Formula | C₁₆H₁₁BO₃ | nih.gov |
| Molecular Weight | 262.07 g/mol | |
| Primary Application | Synthetic Intermediate | innospk.com |
Properties
Molecular Formula |
C16H11BO3 |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,1-b][1]benzofuran-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)20-16(12)13/h1-9,18-19H |
InChI Key |
XPPGGCUYFLQRQX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(O2)C=CC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Naphtho 2,1 B Benzofuran 8 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For a molecule like Naphtho[2,1-b]benzofuran-8-ylboronic acid, these reactions provide a direct pathway to introduce the large, planar naphthobenzofuran (B12659138) moiety into other complex molecules, a structural motif present in various biologically active compounds and materials. researchgate.netnih.gov
Suzuki-Miyaura Coupling: Scope and Limitations
The Suzuki-Miyaura coupling is the most prominent cross-coupling reaction involving organoboron reagents. researchgate.netlibretexts.org It facilitates the formation of a C-C bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The general scope of the Suzuki-Miyaura reaction is exceptionally broad, tolerating a wide variety of functional groups and accommodating diverse coupling partners, including those with significant steric hindrance. rsc.org
For this compound, this reaction would involve coupling with various aryl or vinyl halides/triflates. The key steps of the catalytic cycle are oxidative addition of the organic halide to the Pd(0) center, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Limitations of the Suzuki-Miyaura reaction can include competitive side reactions such as protodeboronation, where the boronic acid is replaced by a hydrogen atom, particularly under harsh basic conditions or with unstable boronic acids like some furanboronic acids. nih.gov While polycyclic aromatic boronic acids are generally stable, the specific conditions for this compound would need to be optimized to minimize this and other side reactions like homocoupling.
The choice of ligand and palladium precursor is critical to the success of a Suzuki-Miyaura coupling, profoundly influencing reaction rates, yields, and scope. researchgate.net Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. organic-chemistry.org
For challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, highly active catalyst systems are required. nih.gov Ligands like SPhos and RuPhos have demonstrated exceptional activity, enabling couplings at low catalyst loadings and even at room temperature for some substrates. nih.govresearchgate.net The development of pre-catalysts, which are stable and readily activated under reaction conditions, has also improved the practicality and reproducibility of these reactions. researchgate.net For a sterically demanding substrate like this compound, a catalyst system employing such advanced ligands would likely be necessary for efficient coupling, especially with hindered aryl chlorides. capes.gov.br
| Ligand | Typical Palladium Precursor | General Application/Features |
|---|---|---|
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄, Pd(OAc)₂ | Classical ligand, suitable for simple aryl iodides and bromides. |
| PCy₃ (Tricyclohexylphosphine) | Pd(OAc)₂ | Bulky, electron-rich ligand effective for aryl triflates. organic-chemistry.org |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | Highly active for coupling of aryl chlorides at room temperature. organic-chemistry.org |
| SPhos | Pd(OAc)₂, SPhos Precatalyst | Highly effective for a broad range of substrates, including heteroaryl halides and hindered biaryls. researchgate.net |
| XPhos | Pd₂(dba)₃, XPhos Precatalyst | Excellent for creating sterically hindered biaryls and coupling of heteroaryl chlorides. |
The base is a crucial component of the Suzuki-Miyaura reaction, playing a pivotal role in the transmetalation step. libretexts.orgrsc.org The precise mechanism of its involvement has been a subject of extensive study. Two primary pathways are generally considered. In one pathway, the base reacts with the organoboronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which then transfers its organic group to the palladium(II) halide complex. deepdyve.comresearchgate.netacs.org This is often considered the main role of the base. deepdyve.comresearchgate.net
Alternatively, the base can react with the palladium(II) halide complex (after oxidative addition) to form a palladium(II) hydroxide (B78521) complex. This hydroxo complex then undergoes transmetalation with the neutral boronic acid. acs.orgresearchgate.net The operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and substrates.
The strength and type of base (e.g., hydroxides, carbonates, phosphates) can significantly affect the reaction outcome. researchgate.net A base that is too strong might promote protodeboronation, while one that is too weak may result in inefficient transmetalation. For substrates with base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. mdpi.com
| Base | Strength | Typical Solvent | Notes |
|---|---|---|---|
| NaOH, KOH | Strong | Aqueous/Organic mixtures | Highly effective but can promote side reactions. |
| K₂CO₃, Cs₂CO₃ | Moderate | Aqueous/Organic, Toluene, Dioxane | Widely used, good for many substrates including those with sensitive functional groups. mdpi.com |
| K₃PO₄ | Moderate | Toluene, Dioxane | Often effective for coupling of aryl chlorides and hindered substrates. |
| KF | Weak | THF, Dioxane | Used for substrates with base-labile groups. organic-chemistry.org |
Chemo- and regioselectivity are critical considerations in the cross-coupling of complex molecules that possess multiple reactive sites. Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of Suzuki-Miyaura coupling, this often involves the selective reaction of one halide over another (e.g., I > Br > OTf > Cl). chemrxiv.org This predictable reactivity order allows for sequential, site-selective cross-couplings on polyhalogenated aromatic compounds.
Regioselectivity concerns the specific position at which a reaction occurs. For a substrate like this compound, the coupling will occur at the C8 position where the boronic acid is located. However, if the coupling partner has multiple reactive sites, the regioselectivity will be determined by factors such as steric hindrance and the electronic properties of the different positions. For instance, in the coupling of dibromo-substituted naphthalenes with benzofuran (B130515) boronic acids, regioselective coupling has been achieved, highlighting the ability to control the reaction site. researchgate.net The inherent electronic and steric environment of the naphthobenzofuran scaffold would be a key determinant in directing such selective transformations. nih.gov
Related Organoboron Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most common, organoboron compounds are versatile reagents that participate in other important cross-coupling reactions. These reactions expand the utility of boronic acids like this compound for forming different types of chemical bonds.
Notable related transformations include:
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds by coupling boronic acids with amines or alcohols, respectively. It serves as a powerful alternative to Buchwald-Hartwig amination. molecularcloud.org
Liebeskind-Srogl Coupling: This reaction involves the palladium-catalyzed coupling of a thioester with a boronic acid, facilitated by a copper(I) carboxylate. It is particularly useful as it proceeds under neutral conditions, showing high functional group tolerance. molecularcloud.org
Carbonylative Coupling: In the presence of carbon monoxide, the Suzuki-Miyaura reaction can be adapted to synthesize ketones. This carbonylative Suzuki coupling involves the insertion of CO into the aryl-palladium intermediate before the final coupling steps. mdpi.com
Other Boronic Acid Mediated Transformations
Beyond their role as nucleophilic partners in metal-catalyzed cross-coupling, boronic acids exhibit a diverse range of other reactivities, often leveraging the Lewis acidic nature of the boron atom. nih.gov These transformations highlight the versatility of the boronic acid functional group.
Key transformations include:
Boronic Acid Catalysis: Boronic acids themselves can act as mild Lewis acid catalysts. They can activate hydroxyl groups in alcohols and carboxylic acids, facilitating reactions such as esterifications, amidations, and Friedel-Crafts-type reactions under mild conditions. rsc.org
Saccharide Sensing: Boronic acids are known to form reversible covalent bonds with diols to create five- or six-membered cyclic boronate esters. This property is widely exploited in the design of sensors for carbohydrates, as the binding event can be transduced into a readable signal (e.g., a change in fluorescence). molecularcloud.org
Dynamic Covalent Chemistry: The reversible formation of boronate esters and iminoboronates (from reaction with specific amines) is a cornerstone of dynamic covalent chemistry. This allows for the creation of stimuli-responsive materials, self-healing polymers, and complex supramolecular assemblies. rsc.org
While these applications have not been specifically reported for this compound, the presence of the boronic acid moiety makes it a candidate for such transformations, potentially leading to novel functional materials or sensors incorporating its unique polycyclic aromatic structure.
Lewis Acid Catalysis Mediated by this compound
Arylboronic acids are known to function as Lewis acid catalysts, activating substrates for various organic transformations. nih.govnih.govacs.org This catalytic activity stems from the electron-deficient boron atom, which can reversibly form covalent bonds with Lewis bases, typically oxygen- or nitrogen-containing functional groups. In its role as a Lewis acid, this compound is expected to catalyze reactions such as dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. acs.org The catalytic cycle would likely involve the formation of a boronate ester intermediate, enhancing the electrophilicity of the alcohol and facilitating nucleophilic attack.
The catalytic efficacy of arylboronic acids in these transformations is influenced by the electronic properties of the aryl group. Electron-deficient arylboronic acids generally exhibit enhanced Lewis acidity and are more effective catalysts for reactions like Friedel-Crafts alkylations. acs.org The extended aromatic system of the naphthobenzofuran moiety in this compound would modulate the Lewis acidity of the boron center, influencing its catalytic performance.
| Reaction Type | Role of Arylboronic Acid | Key Intermediates | Typical Substrates |
| Dehydrative C-Alkylation | Lewis Acid Catalyst | Boronate Esters | 1,3-Diketones, 1,3-Ketoesters, Benzylic Alcohols |
| Allylation | Lewis Acid Catalyst | Allylboronate Esters | Benzylic Alcohols, Allyltrimethylsilane |
| Anhydride Formation | Lewis Acid Catalyst | Acyloxyboronate Esters | Vicinal Dicarboxylic Acids |
Direct Alkylsulfonylation Reactions
Direct sulfonylation of arylboronic acids provides a powerful method for the synthesis of diaryl sulfones. chemrevlett.com this compound is anticipated to undergo such Suzuki-type coupling reactions with various sulfonyl sources, such as sulfonyl chlorides or sulfonyl fluorides. chemrevlett.comrsc.org These reactions are typically catalyzed by transition metals, most commonly palladium or copper. chemrevlett.com
Mechanistically, the palladium-catalyzed reaction with arylsulfonyl chlorides is proposed to proceed through a Pd(II)/Pd(IV) cycle. This involves the oxidative addition of the arylsulfonyl chloride to a Pd(II) species to form a Pd(IV) intermediate. Subsequent transmetalation with the arylboronic acid, in this case, this compound, followed by reductive elimination, would yield the corresponding diaryl sulfone and regenerate the active Pd(II) catalyst. chemrevlett.com Alternatively, visible-light-mediated, metal-free sulfonylation reactions of arylboronic acids with sulfonyl fluorides have also been developed, proceeding through a radical mechanism. rsc.org
| Reaction | Catalyst/Conditions | Proposed Mechanism | Sulfonyl Source |
| Suzuki-Type Sulfonylation | Palladium Catalyst | Pd(II)/Pd(IV) catalytic cycle | Arylsulfonyl Chlorides |
| Suzuki-Type Sulfonylation | Copper Catalyst | SET (Single Electron Transfer) | Arylsulfonyl Hydrazides |
| Photoredox Sulfonylation | Visible Light, Photocatalyst | Radical cross-coupling | Sulfonyl Fluorides |
Mechanistic Pathways of Boronic Acid Reactivity
The reactivity of this compound in cross-coupling reactions is best understood through the lens of the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis. The mechanistic steps detailed below are fundamental to the behavior of arylboronic acids in these palladium-catalyzed transformations.
Oxidative Addition and Reductive Elimination in Palladium Catalytic Cycles
The canonical Suzuki-Miyaura catalytic cycle commences with the oxidative addition of an organic halide to a Pd(0) complex. rsc.orgresearchgate.net For a reaction involving this compound, this step would typically involve an aryl or vinyl halide. The Pd(0) species inserts into the carbon-halogen bond to form a Pd(II) intermediate. The rate and efficiency of this step are influenced by the nature of the halide, the phosphine ligands on the palladium, and the solvent. acs.orgresearchgate.net
The final step of the catalytic cycle is reductive elimination , where the two organic fragments from the Pd(II) complex are coupled to form a new carbon-carbon bond, regenerating the Pd(0) catalyst. berkeley.eduacs.orgnih.gov In the context of a Suzuki coupling with this compound, this step would involve the reductive elimination of the naphthobenzofuranyl group and the organic partner from the palladium center. The rate of reductive elimination is sensitive to the steric and electronic properties of the ligands and the organic groups attached to the palladium. acs.org
| Mechanistic Step | Description | Palladium Oxidation State Change | Factors Influencing Rate |
| Oxidative Addition | Insertion of Pd(0) into a C-X bond | 0 to +2 | Nature of halide, phosphine ligands, solvent |
| Reductive Elimination | Formation of a C-C bond from a Pd(II) complex | +2 to 0 | Steric and electronic properties of ligands and organic groups |
Transmetalation Kinetics and Thermodynamics
Transmetalation is the key step where the organic moiety is transferred from the boron atom to the palladium center. nih.goved.ac.uk For this compound, this involves the transfer of the naphthobenzofuranyl group to the arylpalladium(II) halide species formed during oxidative addition. This step is often considered the rate-determining step of the Suzuki-Miyaura reaction. chembites.org
The mechanism of transmetalation is complex and can proceed through different pathways, primarily dependent on the reaction conditions, particularly the base and solvent used. Two main pathways are generally considered: one involving the reaction of an activated, more nucleophilic boronate species (formed by the reaction of the boronic acid with a base) with the arylpalladium(II) halide, and another involving the reaction of the neutral boronic acid with an arylpalladium(II) hydroxide complex (formed by the reaction of the halide complex with the base). chembites.org Kinetic studies have shown that the pathway involving the palladium hydroxide complex can be significantly faster. chembites.org The thermodynamics of this step are influenced by the relative bond strengths of the B-C and Pd-C bonds.
Computational Studies on Reaction Mechanisms
Density Functional Theory (DFT) has been extensively employed to elucidate the intricate details of the Suzuki-Miyaura catalytic cycle. rsc.orgresearchgate.netacs.org These computational studies provide valuable insights into the structures of intermediates and transition states, as well as the energetics of the elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
For a complex arylboronic acid like this compound, DFT calculations could predict its reactivity and regioselectivity in cross-coupling reactions. Computational models can evaluate the energy barriers for each step of the catalytic cycle, helping to identify the rate-determining step and the most favorable reaction pathway. mdpi.com For instance, DFT studies have been used to compare the energetics of the two primary transmetalation pathways, corroborating experimental findings that the pathway involving the palladium hydroxide complex is often kinetically favored. nih.gov Furthermore, these studies can model the influence of different ligands and substrates on the reaction outcome, guiding the rational design of more efficient catalytic systems. researchgate.net
Applications of Naphtho 2,1 B Benzofuran 8 Ylboronic Acid in Advanced Materials Science
Organic Light-Emitting Diode (OLED) Technology
The unique structural and electronic properties of the naphthobenzofuran (B12659138) moiety make it a valuable component in materials designed for Organic Light-Emitting Diodes (OLEDs). Derivatives synthesized from Naphtho[2,1-b]benzofuran-8-ylboronic acid are utilized in key layers of the OLED stack to enhance device efficiency, stability, and longevity.
Role as Intermediates in Emitter and Hole Transport Layer Synthesis
This compound is a key precursor for creating larger, π-conjugated systems used in both the emissive layer (EML) and the hole transport layer (HTL) of OLEDs. The boronic acid group readily participates in palladium-catalyzed Suzuki coupling reactions, enabling the fusion of the naphthobenzofuran scaffold with other aromatic units. This synthetic flexibility is crucial for tuning the final molecule's properties.
For Hole Transport Layers (HTLs) , materials must exhibit high hole mobility and appropriate energy levels to facilitate the efficient injection and transport of holes from the anode to the emissive layer. mdpi.comresearchgate.net The naphthobenzofuran core, known for its rigidity and stable Highest Occupied Molecular Orbital (HOMO) energy level, contributes to the creation of robust and efficient HTL materials. alfa-chemistry.com By coupling the boronic acid with electron-donating moieties like triphenylamine, researchers can synthesize materials with enhanced hole-transporting capabilities and good thermal stability. researchgate.net
In Emissive Layers (EMLs) , the naphthobenzofuran scaffold can be incorporated into host materials or the emitters themselves. As part of a host material, its high triplet energy helps to confine excitons on the guest emitter molecules, preventing energy loss and improving efficiency. When used in emitters, the fused aromatic structure provides a rigid framework that can reduce non-radiative decay pathways, leading to higher photoluminescence quantum yields. acs.org The synthetic accessibility via the boronic acid allows for the creation of a wide range of emitters with tailored emission colors and performance characteristics.
Design Principles for Naphthobenzofuran-Based OLED Materials
The design of high-performance OLED materials based on the naphthobenzofuran scaffold follows several key principles. The primary goal is to optimize thermal stability, energy levels (HOMO/LUMO), and charge transport characteristics simultaneously. researchgate.net
Molecular Rigidity and Thermal Stability : The fused-ring structure of naphthobenzofuran provides excellent rigidity, which helps to suppress molecular vibrations that can lead to non-radiative decay of excitons. This rigidity also contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), which are essential for the long-term operational stability of OLED devices. alfa-chemistry.com
Energy Level Tuning : The HOMO and LUMO energy levels of the material can be precisely tuned by selecting appropriate aromatic units to couple with this compound. For HTL materials, attaching electron-donating groups raises the HOMO level for better energy alignment with the anode. For host materials, attaching electron-withdrawing or wide-bandgap units can be used to achieve a high triplet energy necessary for efficient phosphorescent or TADF OLEDs. researchgate.net
Charge Transport : Effective charge transport is governed by the degree of intermolecular π-π stacking. The planar nature of the naphthobenzofuran core promotes ordered molecular packing in the solid state, which is conducive to efficient charge hopping between adjacent molecules. mdpi.com
Color Purity : For emitter applications, achieving high color purity is a significant challenge. nih.gov Boron-containing multi-resonant (MR) emitters have recently shown great promise for achieving the narrowband emissions required for next-generation displays. nih.gov Incorporating the naphthobenzofuran scaffold into such designs could offer a pathway to novel emitters with improved performance.
A study on a multifunctional semiconductor, 2,7-diphenylbenzo alfa-chemistry.commdpi.comthieno[3,2-b]benzofuran (BTBF-DPh), which integrates a strongly emissive furan (B31954) group, demonstrated the potential of such fused systems. OLEDs using this material as the emissive layer produced a deep-blue emission with a maximum external quantum efficiency (EQE) of 4.23%. acs.org
Table 1: Performance of an OLED Device Using a Naphthobenzofuran-Related Emissive Material
| Material | Maximum Current Efficiency (cd A⁻¹) | Maximum External Quantum Efficiency (%) | CIE Coordinates |
|---|---|---|---|
| BTBF-DPh | 2.96 | 4.23 | (0.151, 0.069) |
Data sourced from a study on 2,7-diphenylbenzo alfa-chemistry.commdpi.comthieno[3,2-b]benzofuran (BTBF-DPh). acs.org
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
The development of novel organic semiconductors is fundamental to advancing OFET technology, which promises low-cost, flexible, and large-area electronic applications. nih.gov Materials derived from this compound are promising candidates for the active layer in OFETs due to the inherent properties of the fused furan aromatic system. alfa-chemistry.com
Development of Naphthobenzofuran-Derived Semiconductors
The naphthobenzofuran skeleton is an attractive building block for organic semiconductors. Its extended π-conjugated system and rigid, planar structure are ideal for facilitating intermolecular charge transport. alfa-chemistry.commdpi.com The synthesis of these semiconductors often involves using this compound as a key intermediate in cross-coupling reactions to extend the conjugation length or add solubilizing side chains.
The design of fused-ring systems using benzofuran (B130515) and naphthofuran can enhance the material's stability and charge transport properties. alfa-chemistry.com The introduction of the oxygen-containing furan ring can also increase the ionization potential, improving the material's environmental stability. alfa-chemistry.com Furthermore, the planarity of the naphthobenzofuran core helps promote strong intermolecular π-electron overlap in the solid state, a critical factor for achieving high charge carrier mobility. mdpi.com
Charge Carrier Mobility and Device Performance Studies
The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), on/off current ratio, and threshold voltage. nih.gov High mobility is crucial for creating high-speed circuits. The structure of the organic semiconductor plays a decisive role in determining these parameters.
The planar structure of anthracene, a related polycyclic aromatic hydrocarbon, is known to promote strong intermolecular interactions that are beneficial for charge transport. rsc.org Similarly, the naphthobenzofuran core is expected to facilitate ordered molecular packing, leading to efficient charge transport pathways. Studies on related fused-ring systems have shown that extending the π-conjugation is an effective strategy for improving mobility.
A multifunctional semiconductor, BTBF-DPh, which contains a benzofuran fused with a benzothiophene, was tested in an OFET device. The device exhibited a respectable carrier mobility of 0.181 cm² V⁻¹ s⁻¹, demonstrating that this class of materials can achieve performance comparable to their all-thiophene counterparts. acs.org This is significant because furan-based materials often offer different electronic and photophysical properties compared to their thiophene (B33073) analogs. github.io
Table 2: OFET Performance of a Naphthobenzofuran-Related Semiconductor
| Material | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Threshold Voltage (Vth) (V) |
|---|---|---|---|
| BTBF-DPh | 0.181 | > 10⁶ | -28.5 |
Data from OFETs fabricated with 2,7-diphenylbenzo alfa-chemistry.commdpi.comthieno[3,2-b]benzofuran (BTBF-DPh). acs.org
Photoactive and Optoelectronic Materials
The term "photoactive" refers to materials that respond to light, while "optoelectronic" materials are involved in the conversion of light to electrical signals or vice versa. The inherent fluorescent properties and tunable electronic structure of the naphthobenzofuran scaffold make it highly suitable for these applications. ontosight.ai
Derivatives of naphthobenzofuran are being explored as potential organic semiconductor materials for optoelectronic applications due to their high stability and desirable electronic properties. nih.gov Computational studies on the related naphtho[2,1-b:6,5-b']difuran (DPNDF) system show a wide band gap of 3.157 eV. nih.gov This wide band gap is characteristic of materials that can absorb UV light and emit in the visible spectrum, a key feature for many photoactive applications.
Crucially, these studies also show that the band gap can be engineered by chemical modification. For example, attaching electron-withdrawing cyanide (-CN) groups to the DPNDF core was found to systematically decrease the band gap. nih.gov This tunability is a significant advantage of organic materials and demonstrates that molecules synthesized from precursors like this compound can be precisely designed for specific optoelectronic functions, such as photovoltaics or photodetectors. nih.gov
The multifunctional BTBF-DPh molecule was also successfully applied in an organic phototransistor (OPT), a device that detects light. The OPT exhibited a very high responsivity of 2.07 × 10³ A W⁻¹ and a detectivity of 5.6 × 10¹⁵ Jones, underscoring the potential of naphthobenzofuran-containing materials in light-sensing applications. acs.org
Table 3: Properties of Naphthobenzofuran-Related Materials
| Compound Class | Key Property | Potential Application | Reference |
|---|---|---|---|
| Naphthobenzofurans | Fluorescence | Bioimaging, Optical Materials | ontosight.ai |
| Naphthodifurans | Tunable band gap | Photovoltaics | nih.gov |
| BTBF-DPh | High photoresponsivity | Organic Phototransistors | acs.org |
Fluorescent Chemosensors and Probes
The inherent fluorescence of the naphthobenzofuran scaffold, coupled with the analyte-responsive nature of the boronic acid moiety, positions this compound as a valuable component in the design of fluorescent chemosensors and probes. The core principle behind its sensing capability lies in the interaction of the boronic acid group with specific analytes, which in turn modulates the fluorescence properties of the naphthobenzofuran fluorophore.
The broader class of benzofuran and naphthofuran derivatives has been extensively investigated for the detection of various metal ions. researchgate.netchemisgroup.usresearchgate.net These fluorescent probes operate based on mechanisms such as photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). researchgate.net For instance, a fluorescent and colorimetric sensor derived from naphtho[2,1-b]furan-2-carbohydrazide (B1303883) has demonstrated rapid and selective sensing of cyanide anions through a turn-on fluorescence response. researchgate.net
Similarly, boronic acid-functionalized fluorophores are well-established as effective chemosensors. The boronic acid group can interact with species such as fluoride (B91410) ions and diols (present in saccharides), leading to a change in the electronic properties of the molecule and a corresponding change in its fluorescence emission. For example, benzofuran-2-boronic acid has been utilized as a fluorescent sensor for the detection of palladium (Pd²⁺) ions. chemisgroup.usresearchgate.net The interaction with Pd²⁺ induces a chemical transformation that results in a highly fluorescent product, allowing for sensitive detection. chemisgroup.usresearchgate.net
Given these precedents, this compound is anticipated to be a highly effective fluorescent chemosensor. The naphthobenzofuran core provides a robust and highly fluorescent platform, while the boronic acid group offers a versatile binding site for a range of analytes. The specific position of the boronic acid group at the 8-position of the naphthobenzofuran system can influence its binding affinity and selectivity, potentially enabling the development of sensors for specific metal ions, anions, or biologically relevant molecules like sugars.
Table 1: Examples of Related Fluorescent Chemosensors
| Sensor Compound | Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Naphtho[2,1-b]furan-2-carbohydrazide derivative | CN⁻ | Turn-on fluorescence | researchgate.net |
| Benzofuran-2-boronic acid | Pd²⁺ | Chemical transformation to fluorescent product | chemisgroup.usresearchgate.net |
Thermally Activated Delayed Fluorescence (TADF) Emitters
In the field of organic light-emitting diodes (OLEDs), materials capable of Thermally Activated Delayed Fluorescence (TADF) have garnered significant attention as they can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of efficient TADF emitters often involves the strategic combination of electron-donating and electron-accepting moieties to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
Boron-containing compounds have been explored as potent electron acceptors in TADF emitters due to the electron-deficient nature of the boron atom. rsc.orgmdpi.com The incorporation of a boron center into a π-conjugated system can effectively lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating charge separation and promoting the desired small ΔEST.
While specific research on this compound as a TADF emitter is not extensively documented, the structural components suggest its potential in this area. The naphthobenzofuran core can act as a rigid donor or part of the conjugated bridge, while the boronic acid, or derivatives thereof, can serve as the acceptor. Theoretical studies on related benzofuro-pyridine derivatives combined with various donor units have shown that such systems can exhibit small ΔEST values, making them suitable for blue OLED applications. nih.gov For instance, a designed molecule incorporating a benzofuro[2,3-b]pyridine (B12332454) acceptor and a spiro[acridine-9,9'-xanthene] donor exhibited a calculated ΔEST of just 0.07 eV. nih.gov
Furthermore, complex boron-containing heterocycles, such as those incorporating a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor, which bears some structural resemblance to the naphthobenzofuran system, have been successfully synthesized and demonstrated to be efficient TADF emitters. rsc.org These asymmetric TADF emitters have led to the fabrication of highly efficient blue-emitting OLEDs. rsc.org This body of research suggests that this compound could serve as a valuable precursor or building block for novel TADF emitters, where the boronic acid functionality could be further modified to tune the electronic properties and optimize TADF performance.
Photochromic Materials
Photochromic materials are compounds that can undergo a reversible transformation between two forms having different absorption spectra upon irradiation with light. This property makes them attractive for applications such as optical data storage, smart windows, and molecular switches. The naphthobenzofuran scaffold is related to larger polycyclic aromatic hydrocarbons (PAHs) that have been investigated for their photochromic behavior.
Research on benzofuran-phenanthrene and benzofuran-pyrene hybrids has shown that the annulation of a benzofuran ring to these PAHs can influence their photophysical properties. researchgate.net While these specific hybrids did not exhibit pronounced photochromism, the study highlights that modifications to the electronic structure of such fused-ring systems can be a route to photoresponsive materials.
The synthesis of naphthobenzofuran derivatives through photochemical routes has also been explored. dntb.gov.uarsc.orgresearchgate.net For example, novel naphtho[1,2-b]benzofuran derivatives have been synthesized via the photochemical reaction of 2,3-disubstituted benzofurans, a process that involves a photocyclization step. dntb.gov.uaresearchgate.net This demonstrates the inherent photoreactivity within this class of compounds. The introduction of a boronic acid group to the naphthobenzofuran core in this compound could potentially influence its photochemical reaction pathways and may lead to photochromic behavior, although this remains an area for further investigation.
Supramolecular Chemistry and Self-Assembly
The boronic acid functional group is a cornerstone of supramolecular chemistry due to its ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. This dynamic covalent chemistry provides a powerful tool for the construction of complex, self-assembling architectures.
The boronic acid group of this compound can be exploited to construct a wide array of supramolecular structures. The formation of boronate esters with di- or polyols can lead to the creation of macrocycles, cages, and polymers. researchgate.net The rigid and planar nature of the naphthobenzofuran unit makes it an excellent scaffold for directing the geometry of these assemblies.
Furthermore, boronic acids can participate in self-assembly through the formation of boroxines (anhydrides of boronic acids) or through non-covalent interactions such as hydrogen bonding. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined patterns in the solid state. researchgate.net For instance, the self-assembly of phenylboronic acids with bipyridine compounds in the solid state is driven by hydrogen bonding between the boronic acid hydroxyl groups and the nitrogen atoms of the bipyridine. researchgate.net
The combination of the rigid naphthobenzofuran core with the versatile boronic acid group allows for the design of complex, functional architectures. For example, by reacting this compound with chiral diols, it is possible to create chiral supramolecular assemblies with potential applications in asymmetric catalysis or chiral sensing.
In the solid state, this compound is expected to exhibit rich self-assembly behavior driven by a combination of hydrogen bonding and π-π stacking interactions. The boronic acid moieties can form intermolecular hydrogen bonds, creating dimers or extended networks. The large, planar aromatic surface of the naphthobenzofuran core will promote π-π stacking, which will further stabilize the crystal packing. nih.govresearchgate.net The interplay between these interactions can be used to engineer specific crystal structures with desired properties, a field known as crystal engineering. rsc.org
In solution, the self-assembly of this compound will be highly dependent on the solvent and the presence of other molecules. In aprotic solvents, hydrogen bonding may lead to the formation of small aggregates. In the presence of diols, the formation of boronate esters will be the dominant assembly process. nih.gov The amphiphilic nature of boronic acids, with a polar boronic acid head and a nonpolar aromatic tail, may also lead to the formation of micelles or other ordered structures in aqueous solutions, similar to other amphiphilic amino acid derivatives. rsc.org This behavior can be harnessed for applications in drug delivery or the creation of functional nanomaterials.
Theoretical and Computational Studies on Naphtho 2,1 B Benzofuran 8 Ylboronic Acid
Electronic Structure and Molecular Orbital Analysis
Computational analysis of Naphtho[2,1-b]benzofuran-8-ylboronic acid and its core structure reveals key insights into its electronic characteristics, stability, and reactivity. Molecular orbital theory, in particular, is instrumental in defining these properties.
Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. physchemres.org A smaller gap generally suggests higher reactivity and greater polarizability. physchemres.org
For benzofuran (B130515) derivatives, charge-transfer excitation often corresponds to the HOMO→LUMO transition. nih.gov In computational studies on related naphthofuran structures, the HOMO is typically localized on the electron-rich naphthol ring portion, while the LUMO is localized on the naphthofuran ring system. researchgate.net A DFT study on a closely related compound, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, calculated a HOMO-LUMO energy gap of 4.43 eV, which suggests a high degree of stability. researchgate.net The introduction of various substituent groups on the benzofuran core can modulate this energy gap; for example, converting an amino (-NH2) substituent to a nitro (-NO2) group has been shown to reduce the gap. nih.gov
| Compound | Computational Method | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan | DFT/B3LYP | Not Specified | Not Specified | 4.43 | researchgate.net |
Reaction Pathway Calculations and Selectivity Prediction
DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation energies. This is particularly valuable for understanding the reactivity of this compound in transition-metal-catalyzed reactions.
DFT Studies on Catalyst Selectivity and Activation Energies
Boronic acids are widely used in catalysis, most notably in Suzuki-Miyaura cross-coupling reactions. nih.gov DFT studies on these reactions provide detailed mechanistic insights. researchgate.net The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. The nature of the catalyst, ligands, and base all play a crucial role in the reaction's efficiency and selectivity.
Computational models can predict how different ligands on a metal catalyst (e.g., palladium) influence the activation energy barriers for key steps. For instance, DFT studies have shown that increased steric bulk of phosphine (B1218219) ligands can raise the transmetalation barrier in Suzuki-Miyaura couplings. nih.gov By calculating the energy profiles for different catalytic pathways, researchers can rationalize observed product selectivities and design more efficient catalytic systems. whiterose.ac.uk While specific calculations for this compound are not widely reported, the principles derived from DFT studies on other arylboronic acids are directly applicable.
| Mechanistic Aspect | Key Computational Finding | Implication for Selectivity/Reactivity | Reference |
|---|---|---|---|
| Ligand Effects | Sterically bulky phosphine ligands can increase the activation energy for transmetalation. | Ligand choice is critical for optimizing reaction rates. | nih.gov |
| Base Role | The base (e.g., hydroxide) facilitates the formation of a more nucleophilic "ate" complex. | Base is essential for activating the boronic acid for transmetalation. | nih.gov |
| Anion Coordination | Anionic donors on the catalyst can significantly impact reactivity and selectivity. | The ligand backbone and coordinating anions can be tuned to control the reaction outcome. | researchgate.net |
Modeling of Transmetalation and C-H Activation Steps
Transmetalation is often the rate-determining step in cross-coupling reactions. It involves the transfer of the organic group (the naphthobenzofuranyl group in this case) from the boron atom to the transition metal center. DFT modeling has elucidated two primary pathways for this step in Suzuki-Miyaura couplings involving arylboronic acids: one involving an arylboronate (formed by reaction with a base) and another involving an oxo-palladium species. nih.gov Computational studies allow for a systematic comparison of the activation barriers for these competing pathways. nih.gov
Furthermore, boronic acids can be used in C-H activation reactions. acs.org Here, computational modeling is essential to understand how the C-H bond is broken and how the boronic acid participates. For instance, in iridium-catalyzed C-H arylations, DFT can model the initial transmetalation of the arylboronic acid to the iridium center to form an aryl-iridium complex, which then proceeds to the C-H activation step. nih.gov Protecting groups on the boronic acid, such as N-methyliminodiacetic acid (MIDA), can prevent undesired transmetalation, enabling selective C-H functionalization, a strategy that can be rationalized and optimized through computational analysis. semanticscholar.org
Structure-Property Relationship Elucidation through Computational Approaches
Computational methods are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). physchemres.orgresearchgate.net By calculating various molecular descriptors for a series of related compounds, it is possible to build models that predict their physical, chemical, or biological properties.
For benzofuran and naphthofuran derivatives, DFT has been used to connect their structural features to their optoelectronic and biological properties. nih.govnih.gov For example, calculations can show how the addition of electron-donating or electron-withdrawing groups at different positions on the naphthobenzofuran (B12659138) skeleton affects the HOMO-LUMO gap. nih.gov This, in turn, influences properties like UV-visible absorption, fluorescence, and nonlinear optical (NLO) activity. physchemres.orgresearchgate.net A smaller energy gap often leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net These computational models can screen virtual libraries of derivatives to identify candidates with desired properties for applications in materials science or medicinal chemistry, guiding synthetic efforts toward the most promising targets. physchemres.orgnih.gov
| Structural Modification | Calculated Effect | Predicted Property Change | Reference |
|---|---|---|---|
| Addition of electron-withdrawing groups (e.g., -NO₂) | Decreases HOMO-LUMO energy gap | Red-shift in absorption spectra; potential increase in reactivity | nih.gov |
| Extension of π-conjugation system | Decreases HOMO-LUMO energy gap | Enhanced nonlinear optical (NLO) properties | physchemres.org |
| Change in solvent polarity | Alters HOMO-LUMO gap and dipole moment | Causes shifts in UV-vis spectra (solvatochromism) | sci-hub.seresearchgate.net |
Elucidation of Optical and Electronic Properties
Theoretical and computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the optical and electronic characteristics of naphthobenzofuran derivatives. While direct computational studies on this compound are not extensively available in the reviewed literature, analysis of structurally related compounds provides significant insights into its probable properties.
The electronic properties of such molecules are fundamentally governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter determining the molecule's electronic stability and optical properties. For the core Naphtho[2,1-b]furan structure, the HOMO is typically delocalized across the entire π-conjugated system, while the LUMO is also distributed over the aromatic rings. The introduction of a boronic acid group at the 8-position is expected to influence these energy levels. Boronic acid groups are generally electron-withdrawing, which would lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels.
Computational studies on similar aromatic boronic acids have shown that the boronic acid moiety can significantly impact the electronic and optical properties. For instance, DFT calculations on related benzofuran derivatives have demonstrated that substituents can tune the HOMO-LUMO gap. nih.gov In the case of this compound, the boronic acid group is anticipated to modulate the energy gap, thereby affecting its absorption and emission spectra.
The optical properties, such as absorption and fluorescence, are directly related to the electronic transitions between molecular orbitals. TD-DFT calculations are a powerful tool for predicting the vertical absorption and emission spectra. nih.gov For Naphtho[2,1-b]benzofuran derivatives, the primary electronic transitions are typically π-π* in nature. A computational study on Naphtho[2,1-b:6,5-b']difuran, a related compound with a similar fused ring system, revealed a wide and direct band gap, suggesting its potential as an organic semiconductor material. nih.gov The introduction of electron-withdrawing groups, such as a cyano group, to this core structure was found to decrease the energy gap. nih.gov By analogy, the boronic acid group in this compound would likely lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.
Furthermore, studies on 6-substituted Naphtho[2,1-b]benzofurans have highlighted their fluorescent properties, exhibiting blue emission in both solution and solid states. nih.gov This suggests that the Naphtho[2,1-b]benzofuran core is a promising fluorophore. The boronic acid substituent at the 8-position would likely modify the fluorescence quantum yield and lifetime.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Trend | Basis of Prediction |
| HOMO Energy | Lowered compared to unsubstituted Naphtho[2,1-b]benzofuran | Electron-withdrawing nature of the boronic acid group |
| LUMO Energy | Lowered compared to unsubstituted Naphtho[2,1-b]benzofuran | Electron-withdrawing nature of the boronic acid group |
| HOMO-LUMO Gap | Likely modulated, potentially slightly decreased | Influence of the boronic acid substituent on frontier orbitals nih.gov |
| Absorption Maximum (λmax) | Bathochromic shift compared to the parent compound | Electronic effect of the boronic acid group |
| Emission Maximum (λem) | Likely in the blue region, potentially red-shifted | Intrinsic fluorescence of the Naphtho[2,1-b]benzofuran core nih.gov |
Note: The values in this table are qualitative predictions based on theoretical studies of structurally similar compounds and require direct computational or experimental verification.
Prediction of Reactivity and Regioselectivity
Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For this compound, DFT calculations can be employed to determine various reactivity descriptors and predict the most likely sites for electrophilic or nucleophilic attack.
The reactivity of the Naphtho[2,1-b]benzofuran ring system is influenced by the electron distribution across the fused aromatic rings. The furan (B31954) ring, being electron-rich, generally increases the susceptibility of the molecule to electrophilic substitution. To predict the regioselectivity of such reactions, one can analyze the distribution of frontier molecular orbitals and the calculated molecular electrostatic potential (MEP).
A DFT study on the electrophilic substitution of benzofuran indicates that the reaction preferentially occurs at the 2-position. echemi.com This is attributed to the greater stability of the sigma complex intermediate formed upon attack at this position, where the positive charge is well-stabilized by the adjacent benzene (B151609) ring. echemi.com For the larger Naphtho[2,1-b]benzofuran system, the situation is more complex due to the extended π-system. However, it is reasonable to expect that the furan ring will remain a primary site for electrophilic attack.
The boronic acid group at the 8-position will also influence the regioselectivity. As an electron-withdrawing group, it will deactivate the benzene ring to which it is attached towards electrophilic substitution. Therefore, electrophilic attack is more likely to occur on the other rings of the Naphtho[2,1-b]benzofuran core.
To quantify and predict the most reactive sites, computational methods can be used to calculate various reactivity descriptors, such as the Fukui functions and condensed-to-atom Fukui indices. These descriptors help in identifying the sites most susceptible to electrophilic, nucleophilic, and radical attack. A DFT study on a different Naphtho[2,1-b]furan derivative has been reported, indicating the utility of such calculations for this class of compounds. researchgate.net
The boronic acid group itself is a key reactive site. It is well-known for its participation in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. The reactivity of the boronic acid in such reactions can also be modeled computationally to understand the reaction mechanism and predict the efficiency of the coupling process.
Table 2: Predicted Reactivity and Regioselectivity of this compound
| Reaction Type | Predicted Most Reactive Site(s) | Rationale |
| Electrophilic Aromatic Substitution | Positions on the furan ring and the unsubstituted naphthalene (B1677914) ring | The furan ring is inherently electron-rich. The benzene ring bearing the boronic acid is deactivated. echemi.com |
| Nucleophilic Aromatic Substitution | Unlikely under standard conditions | The aromatic system is generally electron-rich. |
| Suzuki-Miyaura Coupling | Boronic acid group at the 8-position | Inherent reactivity of boronic acids in palladium-catalyzed cross-coupling reactions. |
Note: The predictions in this table are based on general principles of aromatic reactivity and computational studies on related heterocyclic systems. Specific reaction outcomes may vary depending on the reaction conditions.
Future Research Directions and Outlook for Naphtho 2,1 B Benzofuran 8 Ylboronic Acid
Expansion of Synthetic Methodologies
Development of Novel Borylation and Functionalization Strategies
Future research will likely focus on innovative borylation techniques to directly introduce the boronic acid moiety onto the naphthobenzofuran (B12659138) scaffold. This could involve the exploration of transition-metal-catalyzed C-H activation/borylation reactions, which would offer a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials. The development of regioselective borylation methods will be crucial to selectively synthesize the 8-ylboronic acid isomer and other isomers, allowing for a systematic study of their properties.
Furthermore, once synthesized, the boronic acid group serves as a versatile handle for a wide array of functionalization reactions. The Suzuki-Miyaura cross-coupling reaction is a prime candidate for extending the π-conjugated system of the naphthobenzofuran core by introducing various aryl and heteroaryl substituents. This would enable the fine-tuning of the electronic and photophysical properties of the resulting derivatives.
Table 1: Potential Borylation and Functionalization Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| C-H Borylation | Direct conversion of a C-H bond on the naphthobenzofuran core to a C-B bond using catalysts like iridium or rhodium. | High atom economy, reduced number of synthetic steps. |
| Miyaura Borylation | Palladium-catalyzed reaction of a halo-naphthobenzofuran with a diboron (B99234) reagent. | Well-established methodology, good functional group tolerance. |
Advanced Applications in Emerging Technologies
The unique electronic and photophysical properties expected from the extended aromatic system of naphthobenzofurans suggest significant potential for their application in various advanced technologies.
Exploration Beyond Current Optoelectronic and Catalytic Uses
While naphthofuran and benzofuran (B130515) derivatives are known for their use in organic light-emitting diodes (OLEDs) and as fluorescent scaffolds, future research could explore their application in other emerging areas. nih.gov The inherent properties of the Naphtho[2,1-b]benzofuran core make it a candidate for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to systematically modify the structure through the boronic acid handle will be instrumental in optimizing the material properties for these applications. For instance, creating donor-acceptor architectures by coupling electron-donating or -withdrawing groups via the boronic acid could lead to materials with tailored charge-transport properties.
Integration into Hybrid Organic-Inorganic Systems
Another exciting prospect is the integration of Naphtho[2,1-b]benzofuran-8-ylboronic acid and its derivatives into hybrid organic-inorganic systems. The boronic acid group can act as an anchor to bind to metal oxide surfaces, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which are commonly used in dye-sensitized solar cells (DSSCs) and perovskite solar cells. nih.gov This could lead to the development of novel sensitizers or interface materials that improve the efficiency and stability of these solar energy conversion devices.
Advanced Mechanistic Understanding
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing protocols and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricacies of key reaction steps.
For instance, detailed kinetic and computational studies of the Suzuki-Miyaura coupling reactions involving this specific boronic acid can provide insights into the transmetalation step, which is often rate-determining. nih.govnih.govacs.org Understanding the factors that govern the reactivity and stability of the boronic acid, such as its propensity for protodeboronation under certain conditions, will be essential for developing robust and high-yielding synthetic methods. nih.gov Investigating the site-selectivity in functionalization reactions on the naphthobenzofuran core will also be a key area of study. rsc.org
In-depth Spectroscopic and Kinetic Studies of Reactivity
A fundamental understanding of the reactivity of this compound necessitates comprehensive spectroscopic and kinetic investigations. These studies will not only elucidate the electronic and structural properties of the molecule but also provide crucial insights into its behavior in chemical transformations, particularly the widely utilized Suzuki-Miyaura cross-coupling reaction.
Advanced spectroscopic techniques are pivotal for characterizing the compound and its reaction intermediates. While basic characterization is available from suppliers, detailed academic studies are lacking. Future research should focus on a multi-technique approach to build a comprehensive spectroscopic profile.
Potential Spectroscopic Studies:
| Spectroscopic Technique | Information to be Gained |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation, including confirmation of the boronic acid moiety's position and investigation of through-space interactions via 2D NMR (COSY, HSQC, HMBC, NOESY). 11B NMR would provide specific information about the boron center's coordination environment. |
| Infrared (IR) and Raman Spectroscopy | Identification of functional groups and vibrational modes, particularly the B-O and O-H stretches of the boronic acid group. Changes in these vibrational frequencies during reactions can indicate intermediate formation. |
| UV-Visible (UV-Vis) Spectroscopy | Understanding the electronic transitions within the extended π-system of the naphthobenzofuran core. This can provide insights into the compound's photophysical properties and how they are affected by the boronic acid substituent. |
| Mass Spectrometry (MS) | Accurate mass determination and fragmentation analysis to confirm the molecular formula and provide structural information. Advanced techniques like ESI-MS can be used to detect and characterize reaction intermediates. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would provide a definitive structural model for computational studies. |
Kinetic studies are equally crucial for unraveling the reaction mechanisms involving this compound. The Suzuki-Miyaura coupling is a prime candidate for such investigations. The rate of reaction can be monitored under various conditions (e.g., changing catalyst, ligand, base, solvent, temperature) to determine the rate law and activation parameters. This information is vital for understanding the roles of different reaction components and for optimizing reaction conditions. For instance, investigating the kinetics of the transmetalation step, which is often rate-limiting, can provide insights into how the sterically hindered naphthobenzofuran group is transferred to the palladium center. nih.govodinity.com
Rational Design of Catalysts and Reagents for Enhanced Performance
Building upon the fundamental understanding gained from spectroscopic and kinetic studies, the rational design of catalysts and reagents will be key to enhancing the performance and expanding the applications of this compound.
For Suzuki-Miyaura cross-coupling reactions, the development of highly active and selective palladium catalysts is paramount. The sterically demanding nature of the Naphtho[2,1-b]benzofuran-8-yl group may pose challenges for standard catalyst systems. Therefore, the design of ligands that can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle is a critical area for future research.
Strategies for Catalyst and Reagent Design:
| Area of Development | Proposed Approach | Potential Impact |
| Ligand Design for Palladium Catalysts | Development of bulky and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands to promote efficient catalysis with the sterically hindered this compound. | Increased reaction yields, faster reaction times, and improved functional group tolerance in Suzuki-Miyaura couplings. |
| High-Throughput Catalyst Screening | Employing high-throughput experimentation (HTE) to rapidly screen a wide range of catalysts, ligands, and reaction conditions to identify optimal systems for reactions involving this compound. nih.gov | Accelerated discovery of efficient and robust catalytic systems, saving time and resources. |
| Development of Novel Coupling Partners | Exploring the use of this compound with a wider range of electrophiles beyond aryl halides, such as pseudohalides (e.g., triflates, tosylates) and other activated species. | Expansion of the synthetic utility of the title compound to create a more diverse array of naphthobenzofuran-containing molecules. |
| Functionalization Reagents | Designing new reagents for the direct functionalization of the Naphtho[2,1-b]benzofuran core, which could then be converted to the boronic acid, providing alternative synthetic routes and access to a wider range of derivatives. | Increased molecular diversity and the ability to introduce various functional groups onto the naphthobenzofuran scaffold. |
| Computational Modeling | Utilizing density functional theory (DFT) and other computational methods to model reaction intermediates and transition states. This can aid in understanding reaction mechanisms and predicting the performance of new catalysts and reagents. researchgate.net | Providing a theoretical framework to guide experimental work, leading to a more rational and efficient design process. |
Q & A
Q. What are the most efficient synthetic routes for preparing Naphtho[2,1-b]benzofuran-8-ylboronic acid derivatives, and what are their advantages?
A highly efficient method involves a one-pot, three-component reaction using Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine. This protocol avoids chromatographic purification, achieves yields of 71–90%, and eliminates the need for expensive catalysts. The reaction proceeds via Knoevenagel condensation followed by cyclization, ensuring minimal by-product formation .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be analyzed?
Key techniques include 1H/13C NMR (to confirm regiochemistry and substituent positions), IR spectroscopy (to identify carbonyl and boronic acid groups), and elemental analysis (to verify purity). For example, 1H NMR peaks at δ 6.8–8.2 ppm confirm aromatic protons, while IR absorption near 1350 cm⁻¹ indicates B-O stretching .
Q. How can researchers ensure the purity of synthesized naphtho[2,1-b]furan derivatives during isolation?
Recrystallization using polar solvents (e.g., methanol/water mixtures) is recommended. Purity can be validated via melting point consistency (reported ranges: 207–253°C) and HPLC analysis with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can regioselectivity be controlled in the synthesis of naphtho[2,1-b]furan derivatives to avoid isomeric by-products?
Regioselectivity is governed by the nucleophilic attack position of the β-naphthol anion during cyclization. Computational studies suggest that steric hindrance and electronic effects favor attack at the C1 position, leading exclusively to naphtho[2,1-b]furan products rather than the [2,3-b] isomer. Experimental validation via NOESY NMR can confirm the absence of undesired isomers .
Q. What methodologies are recommended for assessing the antimicrobial efficacy of naphtho[2,1-b]furan-derived compounds, and how should contradictory activity data be addressed?
Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Contradictory results may arise from variations in bacterial membrane permeability or compound stability. Replicate assays under standardized conditions (pH 7.4, 37°C) and apply statistical tools like ANOVA to resolve discrepancies .
Q. How do electronic and steric effects of aryl substituents influence the reactivity and biological activity of naphtho[2,1-b]furan derivatives?
Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity at the boronic acid moiety, improving Suzuki coupling reactivity. Conversely, bulky substituents (e.g., -OMe, -Ph) may reduce binding affinity to biological targets like NF-κB. Systematic structure-activity relationship (SAR) studies, supported by molecular docking simulations, can optimize substituent selection .
Q. What strategies can resolve contradictory spectral data (e.g., NMR shifts) when characterizing novel naphtho[2,1-b]furan analogs?
Combine 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously. For example, a downfield shift in 13C NMR (δ ~160 ppm) confirms the boronic acid group. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. How can naphtho[2,1-b]furan derivatives be functionalized for use as fluorescent probes in metal ion detection?
Introduce chelating groups like carbohydrazide (e.g., naphtho[2,1-b]furan-2-carbohydrazide) to bind metal ions such as Zn²⁺. Fluorescence quenching or enhancement upon ion binding can be quantified via spectrophotometry (λex = 350 nm, λem = 450 nm). Selectivity is optimized by modifying the chelator’s donor atoms (e.g., N, O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
